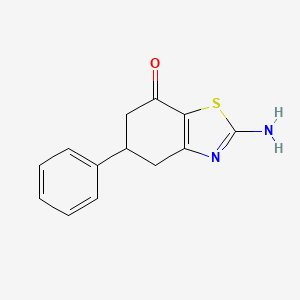

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound that contains both benzene and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of 2-aminothiophenol with a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could reduce the thiazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antidiabetic Properties

Research has also indicated that derivatives of benzothiazole compounds exhibit antidiabetic effects. The structure of this compound can be modified to enhance its efficacy against diabetes by targeting specific metabolic pathways involved in glucose regulation .

Synthesis Techniques

The synthesis of this compound typically involves condensation reactions between appropriate thiophenol derivatives and aldehydes. Recent advancements have introduced greener methodologies that utilize environmentally friendly solvents and catalysts to improve yield and reduce reaction time .

Photonic Materials

The unique electronic properties of benzothiazole derivatives render them suitable for applications in photonic devices. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties necessary for light-emitting diodes (LEDs) and solar cells .

Sensors

The compound's ability to undergo fluorescence changes upon interaction with metal ions has been explored for sensor applications. Its sensitivity to changes in environmental conditions makes it a potential candidate for developing sensors for detecting heavy metals or other pollutants .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of SISO and RT-112 cell lines with IC50 values comparable to cisplatin |

| Antidiabetic Evaluation | Assess antidiabetic potential | Derivatives showed promising activity in glucose regulation assays |

| Photonic Applications | Investigate optical properties | Enhanced fluorescence properties when incorporated into polymer matrices |

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-phenylthiazole: Lacks the dihydro and benzene ring components.

2-Amino-5-phenylbenzothiazole: Similar structure but without the dihydro component.

2-Amino-5-phenyl-1,3-thiazole: Similar thiazole ring but different substitution pattern.

Uniqueness

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Activité Biologique

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OS, with a molecular weight of 244.31 g/mol. The compound features a benzothiazole ring system that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-5-phenyl... | 0.98 | MRSA |

| Other derivatives | 7.80 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a comparative study, the compound exhibited a preferential suppression of rapidly dividing cancer cells over non-cancerous fibroblasts, indicating its selective cytotoxicity towards tumor cells .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzothiazole derivatives have shown promise in treating neurodegenerative diseases. The compound has been associated with antioxidative effects that may protect neuronal cells from oxidative stress-induced damage. For example, studies involving animal models have indicated that these compounds can mitigate neuroinflammation and promote neuronal survival .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might modulate neurotransmitter receptors or signaling pathways linked to neuroprotection.

- Oxidative Stress Reduction : By acting as an antioxidant, it reduces reactive oxygen species (ROS) levels in cells.

Propriétés

IUPAC Name |

2-amino-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSUKZMYFXBXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.